Diethyl 2,2'-oxydiacetate Diethyl 2,2'-oxydiacetate
Brand Name: Vulcanchem
CAS No.: 6634-17-9
VCID: VC7991883
InChI: InChI=1S/C8H14O5/c1-3-12-7(9)5-11-6-8(10)13-4-2/h3-6H2,1-2H3
SMILES: CCOC(=O)COCC(=O)OCC
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol

Diethyl 2,2'-oxydiacetate

CAS No.: 6634-17-9

Cat. No.: VC7991883

Molecular Formula: C8H14O5

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,2'-oxydiacetate - 6634-17-9

Specification

CAS No. 6634-17-9
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
IUPAC Name ethyl 2-(2-ethoxy-2-oxoethoxy)acetate
Standard InChI InChI=1S/C8H14O5/c1-3-12-7(9)5-11-6-8(10)13-4-2/h3-6H2,1-2H3
Standard InChI Key HXRSYRRQEGJNQW-UHFFFAOYSA-N
SMILES CCOC(=O)COCC(=O)OCC
Canonical SMILES CCOC(=O)COCC(=O)OCC

Introduction

Structural and Physicochemical Properties

Diethyl 2,2'-oxydiacetate features a symmetrical structure with two ethoxycarbonyl groups (-COOCH₂CH₃) bridged by an oxygen atom. The IUPAC name, ethyl 2-(2-ethoxy-2-oxoethoxy)acetate, reflects its esterified carboxylate groups and ether linkage . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₄O₅
Molecular Weight190.19 g/mol
SMILESCCOC(=O)COCC(=O)OCC
InChIKeyHXRSYRRQEGJNQW-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)140.6–149.0 (varies by adduct)

The compound’s bifunctional nature enables participation in diverse reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Its ether linkage enhances conformational flexibility, allowing it to act as a spacer in molecular architectures.

Synthesis and Industrial Production

The primary synthesis route involves the reaction of diethylene glycol with acetic anhydride under controlled conditions. This esterification process yields diethyl 2,2'-oxydiacetate alongside acetic acid as a byproduct:

Diethylene glycol+2Acetic anhydrideDiethyl 2,2’-oxydiacetate+2Acetic acid\text{Diethylene glycol} + 2 \, \text{Acetic anhydride} \rightarrow \text{Diethyl 2,2'-oxydiacetate} + 2 \, \text{Acetic acid}

Alternative methods may utilize transesterification or acid-catalyzed condensation, though industrial-scale production predominantly relies on the anhydride route due to its efficiency and scalability.

Applications in Organic Synthesis

Condensation Reactions and Isomer Formation

Diethyl 2,2'-oxydiacetate reacts with aromatic ketones (e.g., 4-chloroacetophenone) to form Z- and E-isomers of 5-alkyl-4-ethoxycarbonyl-5-(4'-chlorophenyl)-3-oxa-4-pentenoic acids . In a landmark study, Z-hemiesters predominated (40–42% yield) due to steric factors favoring transoid orientations of substituents during cyclization . Key findings include:

  • Steric Control: The p-chlorophenyl group’s bulk promotes diequatorial positioning in intermediate lactonic structures, favoring Z-configuration .

  • Spectroscopic Validation: IR spectra of Z-isomers show distinct carbonyl stretches at 1712 cm⁻¹ (α,β-unsaturated ester) and 1686 cm⁻¹ (non-conjugated carboxyl) .

Anhydride and Hydrazide Derivatives

Cyclization of diacids derived from diethyl 2,2'-oxydiacetate yields cyclic anhydrides, which further react with hydrazine or phenylhydrazine to form hydrazide derivatives . For example:

Anhydride+HydrazineHydrazide+H2O\text{Anhydride} + \text{Hydrazine} \rightarrow \text{Hydrazide} + \text{H}_2\text{O}

These derivatives exhibit applications in heterocyclic chemistry, such as synthesizing oxazine frameworks with antimicrobial potential .

Catalytic Applications in Metal Complexes

Recent advances highlight diethyl 2,2'-oxydiacetate as a precursor for diglycolic acid ligands in nickel(II) complexes. In a 2025 study, [Ni(ODA)(H₂O)₃]·1.5 H₂O (ODA = oxydiacetate) demonstrated superior catalytic activity in cross-coupling reactions compared to thiodiacetic acid (TDA) analogues . Key results include:

LigandDonor AtomCatalytic Activity (%)
ODA (Oxydiacetate)Oxygen92.3
TDA (Thiodiacetate)Sulfur68.7

The oxygen donor’s lower electronegativity enhances complex stability and electron-donating capacity, optimizing catalytic performance .

Spectroscopic and Mechanistic Insights

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of diethyl 2,2'-oxydiacetate derivatives reveal characteristic signals:

  • δ 1.1–1.4 ppm: Ethyl group protons (-CH₂CH₃).

  • δ 3.7–4.0 ppm: Methylene protons adjacent to ether oxygen (-OCH₂COO) .

  • δ 7.3–7.6 ppm: Aromatic protons in aryl-substituted derivatives .

Infrared (IR) Spectroscopy

IR analysis confirms ester carbonyl stretches at 1710–1730 cm⁻¹ and ether C-O-C vibrations at 1100–1250 cm⁻¹, consistent with the compound’s bifunctional design .

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